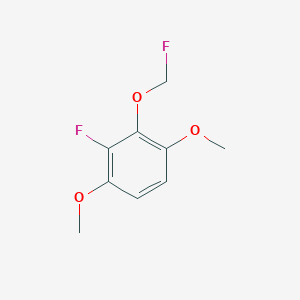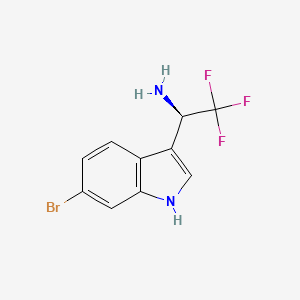
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a chloropropanone backbone with an aminoethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-2-ethylphenylamine with a chloropropanone derivative. One common method is the nucleophilic substitution reaction where the amino group of 3-amino-2-ethylphenylamine attacks the carbonyl carbon of 1-chloropropan-2-one, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents may be used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl, alkoxy, or thiol-substituted derivatives.
科学的研究の応用
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can undergo nucleophilic attack by cellular nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-propylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-isopropylphenyl)-1-chloropropan-2-one
Uniqueness: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The ethyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
1-(3-amino-2-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-9(11(12)7(2)14)5-4-6-10(8)13/h4-6,11H,3,13H2,1-2H3 |
InChIキー |
QHTYVZNEGVIMKZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1N)C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)

